Cas no 668484-58-0 (Pyrimidine, 2-[(3S)-3-methyl-1-piperazinyl]- (9CI))

Pyrimidine, 2-[(3S)-3-methyl-1-piperazinyl]- (9CI) structure
668484-58-0 structure
Product Name:Pyrimidine, 2-[(3S)-3-methyl-1-piperazinyl]- (9CI)
CAS No:668484-58-0
MF:C9H14N4
MW:178.234261035919
CID:964775
PubChem ID:45099693
Update Time:2025-05-19

Pyrimidine, 2-[(3S)-3-methyl-1-piperazinyl]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine, 2-[(3S)-3-methyl-1-piperazinyl]- (9CI)
    • 4-PIPERAZIN-1-YLPYRIDIN-3-AMINE
    • 2-[(3S)-3-METHYLPIPERAZIN-1-YL]PYRIMIDINE
    • 2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine
    • (S)-2-(3-methylpiperazin-1-yl)pyrimidine
    • 668484-58-0
    • NCORXGRXMXIUCY-QMMMGPOBSA-N
    • DTXSID401271369
    • SCHEMBL12356280
    • Inchi: 1S/C9H14N4/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9/h2-4,8,10H,5-7H2,1H3/t8-/m0/s1
    • InChI Key: NCORXGRXMXIUCY-QMMMGPOBSA-N
    • SMILES: N1(C2N=CC=CN=2)CCN[C@@H](C)C1

Computed Properties

  • Exact Mass: 178.122
  • Monoisotopic Mass: 178.122
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41A^2
  • XLogP3: 0.4

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Additional information on Pyrimidine, 2-[(3S)-3-methyl-1-piperazinyl]- (9CI)

Pyrimidine, 2-[(3S)-3-methyl-1-piperazinyl]- (9CI): A Comprehensive Overview in Modern Chemical Biology

Pyrimidine derivatives have long been recognized as pivotal scaffolds in the pharmaceutical and chemical biology landscape. Among these, Pyrimidine, 2-[(3S)-3-methyl-1-piperazinyl]- (9CI), with the CAS number 668484-58-0, stands out due to its unique structural and functional attributes. This compound has garnered significant attention in recent years, particularly for its potential applications in drug discovery and therapeutic development.

The molecular structure of Pyrimidine, 2-[(3S)-3-methyl-1-piperazinyl]- (9CI) features a pyrimidine core substituted with a (3S)-3-methyl-1-piperazine moiety. This specific configuration imparts a high degree of flexibility and reactivity, making it an attractive candidate for various biochemical interactions. The stereochemistry at the 3-position of the piperazine ring is particularly noteworthy, as it influences the compound's binding affinity and pharmacokinetic properties.

In the realm of contemporary research, this compound has been explored for its potential role in modulating biological pathways associated with neurological disorders. Studies have indicated that the pyrimidine-piperazine scaffold can interact with a range of neurotransmitter receptors, suggesting its utility in developing novel therapeutics for conditions such as depression, anxiety, and cognitive impairments. The chiral nature of the piperazine substituent further enhances its specificity, reducing off-target effects and improving overall efficacy.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological behavior of Pyrimidine, 2-[(3S)-3-methyl-1-piperazinyl]- (9CI). Molecular docking simulations have revealed that this compound exhibits strong binding affinity to certain serotonin receptors, which are implicated in mood regulation. These findings align with preliminary experimental data that suggests the compound may serve as a lead molecule for further development into a serotonin receptor modulator.

The synthesis of Pyrimidine, 2-[(3S)-3-methyl-1-piperazinyl]- (9CI) presents an interesting challenge due to the need to maintain the stereochemical integrity of the piperazine ring. Traditional synthetic routes often require careful optimization to ensure high enantiomeric purity. However, recent methodologies employing asymmetric catalysis have shown promise in achieving this goal more efficiently. These innovations not only streamline the synthesis process but also enhance the scalability of producing this compound for research purposes.

Beyond its potential applications in central nervous system disorders, Pyrimidine, 2-[(3S)-3-methyl-1-piperazinyl]- (9CI) has also been investigated for its role in combating infectious diseases. Preliminary studies suggest that this compound can interfere with essential metabolic pathways in pathogens, thereby inhibiting their growth and replication. This broad-spectrum activity makes it a promising candidate for developing novel antiviral and antibacterial agents.

The impact of Pyrimidine, 2-[(3S)-3-methyl-1-piperazinyl]- (9CI) extends beyond academic research into practical applications. Pharmaceutical companies are increasingly interested in exploring this compound for its therapeutic potential. Its unique structure and functional properties make it a versatile tool for drug discovery programs aimed at addressing unmet medical needs. As research continues to uncover new insights into its mechanisms of action, the future applications of this compound are likely to expand further.

In conclusion, Pyrimidine, 2-[(3S)-3-methyl-1-piperazinyl]- (9CI) represents a significant advancement in the field of chemical biology. Its unique structural features and promising biological activities position it as a valuable asset in both academic research and industrial drug development. As our understanding of its properties grows, so too will its potential to contribute to innovative therapeutic solutions across multiple disease areas.

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